molecular formula C17H21N3O3 B15147828 1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrazine CAS No. 887595-40-6

1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrazine

Cat. No.: B15147828
CAS No.: 887595-40-6
M. Wt: 315.37 g/mol
InChI Key: XHFHKCOWNUVMJB-UHFFFAOYSA-N
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Description

1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrazine is a synthetic organic compound that belongs to the class of pyrazines Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrazine typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors such as 1,2-diamines with 1,2-diketones under acidic or basic conditions.

    Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Acetylation of the phenyl ring: The acetyl group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce ketones or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out to introduce different substituents on the pyrazine ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for drug development.

    Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrazine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrimidine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.

    1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-quinoxaline: Similar structure but with a quinoxaline ring.

    1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrrole: Similar structure but with a pyrrole ring.

Uniqueness

1-Boc-4-(4-acetyl-2-amino-phenyl)-4H-pyrazine is unique due to its specific combination of functional groups and the pyrazine ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

887595-40-6

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

tert-butyl 4-(4-acetyl-2-aminophenyl)pyrazine-1-carboxylate

InChI

InChI=1S/C17H21N3O3/c1-12(21)13-5-6-15(14(18)11-13)19-7-9-20(10-8-19)16(22)23-17(2,3)4/h5-11H,18H2,1-4H3

InChI Key

XHFHKCOWNUVMJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)N2C=CN(C=C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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